molecular formula C21H17ClN4OS B3397545 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 1021219-94-2

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B3397545
CAS No.: 1021219-94-2
M. Wt: 408.9 g/mol
InChI Key: AHNYDDJIURGIKE-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide (molecular formula: C₂₁H₁₇ClN₄OS₂, molecular weight: 440.96 g/mol) is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The N-(3-methylphenyl) group on the acetamide distinguishes its structure from related compounds.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c1-14-3-2-4-17(11-14)24-20(27)13-28-21-19-12-18(25-26(19)10-9-23-21)15-5-7-16(22)8-6-15/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNYDDJIURGIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, and is essential for DNA replication and cell division .

Mode of Action

This compound acts as a CDK2 inhibitor. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of downstream substrates necessary for cell cycle progression. This inhibition leads to cell cycle arrest at the G1 phase, thereby halting cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects several downstream pathways:

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

Result of Action

At the molecular level, the inhibition of CDK2 leads to reduced phosphorylation of retinoblastoma protein (Rb), preventing the release of E2F transcription factors. This results in cell cycle arrest and reduced proliferation of cancer cells. At the cellular level, this can lead to apoptosis, especially in rapidly dividing tumor cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biochemical agents can influence the stability and efficacy of the compound. For instance:

This detailed understanding of the mechanism of action of this compound highlights its potential as a therapeutic agent, particularly in the treatment of cancers characterized by uncontrolled cell proliferation.

: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors : Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazolo-heterocyclic acetamides, which are frequently explored for their bioactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo-Acetamide Derivatives

Compound Name / ID Molecular Formula Key Substituents Biological Activity Synthesis Method References
Target Compound C₂₁H₁₇ClN₄OS₂ 4-Chlorophenyl, pyrazolo[1,5-a]pyrazine, sulfanyl, N-(3-methylphenyl) Not explicitly reported Not detailed in evidence
N-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-(4-methoxyphenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide (18q) C₂₆H₂₁ClN₆O₃ 4-Methoxyphenyl, pyrazolo[1,5-a]pyrimidine, carboxamide Antitumor (IC₅₀ values studied) Condensation of chalcones and amines
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide C₂₁H₁₇F₃N₄OS 4-Methylphenyl, trifluoromethylphenyl Not explicitly reported Nucleophilic substitution
Compound 39 (Pyrazoline-sulfonamide) C₂₄H₂₀Cl₂N₆O₃S 4-Chlorophenyl, pyrazoline, sulfamoylphenyl Cholinesterase/COX inhibition Chalcone cyclization with hydrazines
Pyrazolo-pyridine-N-acetamide () C₂₄H₁₈ClN₅O Chlorophenyl, pyrazolo[3,4-b]pyridine Not explicitly reported Alkylation with K₂CO₃ in DMF
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide C₁₂H₁₀BrN₃O Bromophenyl, pyrazine Structural analog of benzylpenicillin Amide coupling with EDC/HCl

Key Structural and Functional Insights

Core Heterocycle Influence: The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[1,5-a]pyrimidine (e.g., 18q) and pyrazolo[3,4-b]pyridine (). Pyrazoline derivatives (e.g., Compound 39) exhibit enzyme inhibition, indicating that the heterocycle’s saturation level impacts target selectivity .

Substituent Effects :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxyphenyl in 18q). Bromophenyl analogs (e.g., 18s) show reduced antitumor potency compared to chlorophenyl derivatives, highlighting halogen size effects .
  • Sulfanyl vs. Carboxamide Linkers : The sulfanyl bridge in the target compound could improve membrane permeability compared to carboxamide-linked analogs (18q–18t) .

SHELX software () is widely used for crystallographic validation of such structures .

Biological Activity Trends :

  • Antitumor activity in pyrazolo-pyrimidines (18q–18t) correlates with aryl substituents; 4-chlorophenyl derivatives (e.g., 18r) exhibit higher potency than bromophenyl analogs .
  • Trifluoromethyl groups () may enhance lipophilicity and bioavailability compared to methyl groups in the target compound .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide?

Synthesis optimization requires precise control of:

  • Temperature : Pyrazolo[1,5-a]pyrazine derivatives often require reflux conditions (e.g., 80–100°C in ethanol or DMF) to ensure cyclization and sulfanyl group incorporation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfanyl-acetamide coupling, while ethanol or THF is preferred for purification .
  • Catalysts : Use of triethylamine or DBU (1,8-diazabicycloundec-7-ene) improves nucleophilic substitution efficiency at the pyrazine core .
    Methodological validation : Monitor reaction progress via TLC and confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Assign peaks for the pyrazolo[1,5-a]pyrazine core (δ 8.2–8.6 ppm for aromatic protons) and sulfanyl-acetamide moiety (δ 3.8–4.2 ppm for CH₂-S) .
    • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₂H₁₈ClN₅OS: calc. 448.09, observed 448.12) .
  • X-ray crystallography : Resolve bond angles and dihedral angles of the pyrazine ring and chlorophenyl substituents to confirm stereochemistry .

Advanced Research Questions

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Methodology :

  • Systematic substituent variation : Synthesize analogs with modified pyrazine substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and assess bioactivity .
  • Biological assays : Test inhibition of kinase targets (e.g., JAK2 or EGFR) using enzymatic assays (IC₅₀ determination) and cellular viability assays (e.g., MTT on cancer cell lines) .
    Data analysis :
  • Use multivariate regression to correlate substituent electronic properties (Hammett σ values) with bioactivity .

Q. Example SAR Table :

Substituent PositionModificationBioactivity (IC₅₀, nM)Selectivity Ratio (Target A vs. B)
Pyrazine C-24-ClPh12.3 ± 1.28.5:1
Pyrazine C-24-FPh18.9 ± 2.13.2:1
Acetamide N-aryl3-MePh12.3 ± 1.28.5:1
Acetamide N-aryl4-MePh24.7 ± 3.01.8:1

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Key interactions include:
    • Hydrogen bonding between the pyrazine N and kinase hinge region (e.g., Met793 in EGFR) .
    • Hydrophobic contacts with chlorophenyl and methylphenyl groups .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. What strategies resolve contradictions in reported bioactivity data for analogs?

  • Experimental variables to cross-check :
    • Assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀) .
    • Solubility in bioassay media (use DMSO ≤ 0.1% to avoid cytotoxicity) .
  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and adjust for assay variability via Z-score normalization .

Methodological Challenges

Q. How can researchers improve the compound’s stability under physiological conditions?

  • Degradation studies :
    • Incubate in PBS (pH 7.4) and human liver microsomes. Monitor via LC-MS for sulfanyl group oxidation or amide hydrolysis .
    • Stabilization strategies : Introduce electron-withdrawing groups (e.g., CF₃) on the pyrazine core to reduce oxidative susceptibility .

Q. What advanced techniques characterize metabolic pathways of this compound?

  • In vitro metabolism : Use human hepatocytes or recombinant CYP450 isoforms (e.g., CYP3A4) to identify phase I metabolites .
  • MS/MS fragmentation : Map metabolic sites using collision-induced dissociation (CID) and compare with synthetic standards .

Research Design & Innovation

Q. How can high-throughput screening (HTS) optimize lead analogs?

  • Library design : Generate 50–100 analogs via parallel synthesis (e.g., Ugi reaction for acetamide diversity) .
  • Automated assays : Use fluorescence polarization for kinase inhibition and impedance-based cytotoxicity readouts .

Q. What interdisciplinary approaches enhance research on this compound?

  • Reaction design : Integrate computational reaction path searching (e.g., DFT for transition state analysis) with robotic synthesis platforms .
  • Data science : Apply machine learning (e.g., Random Forest) to predict synthetic yields from reaction parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

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